molecular formula C4H12ClNO B6180177 methoxy(propyl)amine hydrochloride CAS No. 2580235-30-7

methoxy(propyl)amine hydrochloride

Cat. No.: B6180177
CAS No.: 2580235-30-7
M. Wt: 125.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "methoxy(propyl)amine hydrochloride" refers to a class of amine hydrochloride salts featuring a methoxy (-OCH₃) group attached to a propylamine backbone. These compounds are typically synthesized via alkylation or condensation reactions involving methoxy-substituted precursors and propylamine derivatives. Applications range from pharmaceutical intermediates to surfactants, with variations in substituents significantly altering physicochemical and biological properties .

Properties

CAS No.

2580235-30-7

Molecular Formula

C4H12ClNO

Molecular Weight

125.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction begins with the vapor-phase amination of 3-methoxypropanol using ammonia (NH₃) and hydrogen (H₂) in the presence of a Cu-Co/Al₂O₃-diatomite catalyst. The catalyst’s composition (by weight) typically includes:

  • Cu : 0.1–50.0%

  • Co : 0.5–60.0%

  • Ru : 0.001–0.1%

  • Mg : 0.001–5.7%

  • Cr : 0.01–15.0%

  • Al₂O₃-diatomite : Balance

The reaction proceeds under controlled conditions:

  • Pressure : 0.1–5.0 MPa

  • Temperature : 50–360°C

  • Liquid Hourly Space Velocity (LHSV) : 0.1–3.0 h⁻¹

  • Ammonia-to-Alcohol Molar Ratio : 1.0–15.0:1

  • Hydrogen-to-Alcohol Molar Ratio : 0.1–10.0:1

The mechanism involves dehydrogenation of 3-methoxypropanol to form an aldehyde intermediate, which subsequently undergoes reductive amination with ammonia to yield 3-methoxypropylamine.

Hydrochlorination to the Hydrochloride Salt

The free amine is converted to its hydrochloride salt via treatment with concentrated hydrochloric acid (HCl) under chilled conditions (-5–0°C). This step ensures high purity (>90%) by precipitating the hydrochloride salt, which is then filtered and dried.

Process Optimization and Industrial Scaling

Catalyst Performance and Recyclability

The Cu-Co/Al₂O₃-diatomite catalyst demonstrates exceptional stability, with no significant deactivation observed over multiple reaction cycles. Key performance metrics include:

  • Conversion Rate : 85–95%

  • Selectivity : 88–92%

  • Yield : 75–89%

Table 1: Representative Reaction Conditions and Outcomes

ParameterExample 1Example 2Example 3
Temperature (°C)180200220
Pressure (MPa)2.53.03.5
NH₃/Alcohol Molar Ratio10:112:115:1
H₂/Alcohol Molar Ratio5:16:18:1
Conversion (%)899295
Selectivity (%)909192
Final Yield (%)808488

Environmental and Economic Advantages

This method avoids toxic reagents (e.g., sulfur dioxide, sodium nitrite) used in alternative routes, reducing emissions of nitrogen oxides (NOₓ) and sulfur compounds. The process also integrates solvent recovery systems, minimizing waste and lowering raw material costs by 15–20% compared to traditional methods.

Comparative Analysis of Alternative Routes

While catalytic amination dominates industrial production, other theoretical pathways exist:

Direct Alkylation of Ammonia

Reacting 3-methoxypropyl chloride with ammonia could theoretically yield the amine, but competing side reactions (e.g., over-alkylation) and poor selectivity (<60%) limit its practicality.

Quality Control and Purity Enhancement

Post-synthesis purification is critical for pharmaceutical-grade this compound. Techniques include:

  • Vacuum Distillation : Removes unreacted alcohol and by-products.

  • Recrystallization : Enhances purity to >99% using ethanol-water mixtures.

  • pH-Controlled Precipitation : Ensures stoichiometric HCl addition for optimal salt formation.

Chemical Reactions Analysis

Types of Reactions

Methoxy(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines and amides.

Scientific Research Applications

Methoxy(propyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

Methoxy(propyl)amine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an increase in DNA strand breaks and apoptosis. This mechanism is particularly useful in enhancing the anti-tumor activity of alkylating agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of methoxy(propyl)amine hydrochloride analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
3-(3,4-Dimethoxyphenyl)propylamine HCl C₁₂H₁₉NO₂·HCl 245.74 183–184 Slightly soluble in DMSO, methanol Dimethoxyphenyl + methyl-propylamine
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine HCl C₁₃H₂₀ClNO 241.76 Not reported Not reported Methoxyphenyl + allyl-propylamine
(2-Methoxy-2-methylpropyl)(methyl)amine HCl C₆H₁₆ClNO 153.65 Not reported Not reported Branched methoxy + methyl-propylamine
(4-tert-Butylphenyl)methylamine HCl C₁₄H₂₄ClN 241.81 Not reported Not reported tert-Butylphenyl + propylamine

Key Observations :

  • Aromatic vs.
  • Branching Effects : Branched structures (e.g., ) generally have lower molecular weights and altered steric properties, which may affect reactivity and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methoxy(propyl)amine hydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves alkylation of a primary amine with a methoxy-substituted propyl halide under inert conditions (e.g., nitrogen atmosphere). A two-step process is common: (1) reaction of 3-methoxypropanol with thionyl chloride to form the corresponding chloride, followed by (2) nucleophilic substitution with an amine precursor. Purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/chloroform mixtures) ensures high purity (>95%). Yield optimization requires precise temperature control (0–5°C during alkylation) and stoichiometric excess of the amine to minimize side reactions .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural analysis : Use 1^1H/13^{13}C NMR to confirm methoxy (-OCH3_3) and propylamine chain integration. IR spectroscopy identifies N–H stretching (2500–3300 cm1^{-1}) and C–O–C vibrations (1050–1250 cm1^{-1}).
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.
  • Physicochemical properties : Determine solubility in polar solvents (e.g., water, ethanol) via gravimetric analysis. Melting point (183–184°C) and hygroscopicity are critical for storage protocols .

Q. What are the solubility and stability considerations for this compound in various solvents?

  • Solubility : Highly soluble in water (>100 mg/mL at 20°C) due to the hydrochloride salt form. Moderate solubility in methanol and DMSO, but low in chloroform or hexane. Solvent polarity and pH (optimal 4–6) significantly influence dissolution kinetics .
  • Stability : Store at -20°C in airtight, light-resistant containers. Degradation occurs under prolonged heat (>50°C) or UV exposure, leading to amine oxidation or demethylation. Periodic FT-IR or TLC checks are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Comparative assays : Test derivatives under standardized conditions (e.g., fixed pH, temperature) to isolate structural effects. For example, replacing the methoxy group with ethoxy may alter receptor binding affinity.
  • Data reconciliation : Use meta-analysis to identify confounding variables (e.g., solvent choice in cell-based assays). Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) for binding studies or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies are effective in optimizing the reaction yield of this compound under varying conditions?

  • Methodology :

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and amine/propyl halide ratios to identify optimal parameters. For example, a 1:1.2 molar ratio of amine to halide at 0°C increases yield by 15–20% compared to room temperature reactions .

Q. What experimental designs are recommended for studying the structure-activity relationships (SAR) of this compound analogs?

  • Methodology :

  • Analog synthesis : Modify the methoxy group (e.g., substituent position, bulkier groups like trifluoromethoxy) or propyl chain length.
  • Activity profiling : Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) to correlate structural features with bioactivity. For example, 3,4-dimethoxy analogs show enhanced affinity for serotonin receptors due to increased lipophilicity .

Safety and Handling Protocols

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent handling.
  • Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid. Avoid aqueous rinses to prevent contamination.
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress for 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.